5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane
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Overview
Description
5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane: is a spiro compound characterized by a unique structure where a six-membered oxane ring is fused with a three-membered cyclopropane ring The presence of a 4-methylphenyl group attached to the oxane ring adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane typically involves the following steps:
Formation of the Spiro Compound: The spiro structure can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a reaction between a 4-methylphenyl-substituted epoxide and a cyclopropane derivative under acidic or basic conditions can yield the desired spiro compound.
Optimization of Reaction Conditions: The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product. Common solvents include dichloromethane and toluene, while catalysts like Lewis acids (e.g., BF3) or bases (e.g., NaOH) can be employed.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Continuous flow processes are often preferred for their efficiency and ability to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxane ring, potentially converting it into a more saturated structure.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of more saturated spiro compounds.
Substitution: Formation of halogenated derivatives like 4-bromo-5-(4-methylphenyl)-1-oxaspiro[2.3]hexane.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic frameworks.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving spiro compounds.
Medicine:
Drug Development: The unique structure of 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane makes it a potential candidate for drug discovery, particularly in the design of molecules with specific biological activities.
Industry:
Material Science: The compound can be utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity. The phenyl group can engage in π-π interactions, while the oxane ring can participate in hydrogen bonding or dipole-dipole interactions. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
5-(4-Methylphenyl)-1-oxaspiro[2.3]pentane: A similar spiro compound with a five-membered ring instead of a six-membered ring.
5-(4-Methylphenyl)-1-oxaspiro[2.3]heptane: A spiro compound with a seven-membered ring.
Uniqueness:
Structural Differences: The six-membered oxane ring in 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane provides a balance between ring strain and stability, making it more stable than its five-membered counterpart and less sterically hindered than the seven-membered analog.
Reactivity: The specific ring size and substitution pattern influence the compound’s reactivity, making it suitable for specific synthetic applications that other spiro compounds may not be able to achieve.
Properties
IUPAC Name |
5-(4-methylphenyl)-1-oxaspiro[2.3]hexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-2-4-10(5-3-9)11-6-12(7-11)8-13-12/h2-5,11H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFXYFSZCMIVOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3(C2)CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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